molecular formula C15H15NOS B12552624 (E)-1-(4-Methoxyphenyl)-N-[2-(methylsulfanyl)phenyl]methanimine CAS No. 142505-39-3

(E)-1-(4-Methoxyphenyl)-N-[2-(methylsulfanyl)phenyl]methanimine

Katalognummer: B12552624
CAS-Nummer: 142505-39-3
Molekulargewicht: 257.4 g/mol
InChI-Schlüssel: IJDDHLSYABVOOY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-1-(4-Methoxyphenyl)-N-[2-(methylsulfanyl)phenyl]methanimine is an organic compound characterized by the presence of a methoxyphenyl group and a methylsulfanylphenyl group connected through a methanimine linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-Methoxyphenyl)-N-[2-(methylsulfanyl)phenyl]methanimine typically involves the condensation reaction between 4-methoxybenzaldehyde and 2-(methylsulfanyl)aniline. The reaction is carried out under reflux conditions in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-1-(4-Methoxyphenyl)-N-[2-(methylsulfanyl)phenyl]methanimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The methoxy and methylsulfanyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(E)-1-(4-Methoxyphenyl)-N-[2-(methylsulfanyl)phenyl]methanimine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (E)-1-(4-Methoxyphenyl)-N-[2-(methylsulfanyl)phenyl]methanimine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(E)-1-(4-Methoxyphenyl)-N-[2-(methylsulfanyl)phenyl]methanimine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structural features differentiate it from other similar compounds, making it a valuable subject of study in various research fields.

Eigenschaften

CAS-Nummer

142505-39-3

Molekularformel

C15H15NOS

Molekulargewicht

257.4 g/mol

IUPAC-Name

1-(4-methoxyphenyl)-N-(2-methylsulfanylphenyl)methanimine

InChI

InChI=1S/C15H15NOS/c1-17-13-9-7-12(8-10-13)11-16-14-5-3-4-6-15(14)18-2/h3-11H,1-2H3

InChI-Schlüssel

IJDDHLSYABVOOY-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C=NC2=CC=CC=C2SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.